molecular formula C23H33IN2O4 B13785405 Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide CAS No. 66941-31-9

Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide

Cat. No.: B13785405
CAS No.: 66941-31-9
M. Wt: 528.4 g/mol
InChI Key: ASABOMCYDRXYEW-UHFFFAOYSA-N
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Description

The compound “Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide” is a quaternary ammonium salt derived from a 1,4-dihydropyridine (1,4-DHP) core. Its structure features:

  • A 1,4-dihydropyridine ring substituted with methoxycarbonyl groups at positions 3 and 5, methyl groups at positions 2 and 6, and a para-substituted phenyl group at position 4.
  • A butyldimethylammonium moiety linked to the phenyl group, with an iodide counterion.

Subsequent functionalization, such as bromination of methyl groups (using N-bromosuccinimide, NBS) and quaternization with pyridine derivatives , is employed to introduce cationic ammonium groups. The iodide counterion likely arises from anion exchange during purification.

Properties

CAS No.

66941-31-9

Molecular Formula

C23H33IN2O4

Molecular Weight

528.4 g/mol

IUPAC Name

[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-butyl-dimethylazanium;iodide

InChI

InChI=1S/C23H32N2O4.HI/c1-8-9-14-25(4,5)18-12-10-17(11-13-18)21-19(22(26)28-6)15(2)24-16(3)20(21)23(27)29-7;/h10-13,21H,8-9,14H2,1-7H3;1H

InChI Key

ASABOMCYDRXYEW-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](C)(C)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC.[I-]

Origin of Product

United States

Preparation Methods

Core Pyridine Derivative Synthesis

The key structural component, the 1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl unit, is commonly synthesized via Hantzsch synthesis or related condensation reactions involving β-ketoesters and aldehydes.

  • A typical Hantzsch reaction involves the condensation of methyl 3-aminocrotonate with substituted benzaldehydes to yield 1,4-dihydropyridine derivatives bearing 3,5-dimethoxycarbonyl and 2,6-dimethyl substituents. For example, methyl 3-aminocrotonate reacts with p-methoxybenzaldehyde under reflux in isopropanol with ammonia as a base to form the substituted dihydropyridine ring.

  • The reaction mechanism proceeds through the formation of an enamine intermediate, followed by cyclization and protonation to yield the dihydropyridine core. The presence of electron-donating groups on the aromatic aldehyde influences regioselectivity and yield.

Functionalization of the Pyridine Ring

  • The pyridyl group at the 4-position is further functionalized by attaching a para-substituted phenyl ring, which is subsequently linked to a butyldimethylammonium iodide moiety.

  • Alkylation reactions are employed to introduce the butyl chain and quaternize the amine to form the ammonium salt. Alkylating agents such as iodomethane or methyl p-toluenesulfonate are used in the presence of strong bases like sodium hydride or n-butyllithium to activate hydroxyl or amino groups before alkylation.

  • Phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol) facilitate the alkylation under mild conditions, improving yield and selectivity.

Cyclization and Salt Formation

  • Cyclization reactions to form the pyrrolidine or dihydropyridine ring systems are performed under basic conditions using strong bases such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, or sodium hydride.

  • The formation of the ammonium iodide salt involves quaternization of the tertiary amine with an iodide source, typically methyl iodide or other alkyl iodides, under controlled temperature to avoid racemization or side reactions.

  • The final purification steps include extraction, drying over magnesium sulfate, filtration, and concentration under reduced pressure. Acid quenching with trifluoroacetic acid or acetic acid may be used to improve product stability and yield.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Hantzsch condensation Methyl 3-aminocrotonate, p-methoxybenzaldehyde, ammonia, reflux in i-PrOH Forms 1,4-dihydropyridine core with 3,5-dimethoxycarbonyl and 2,6-dimethyl substituents
Cyclization Strong base (LiHMDS, LDA, NaH), formic mixed anhydride or alkyl formate Cyclization to form pyrrolidine-2-carboxylic acid derivatives; reaction yield improved by acid addition (TFA or acetic acid)
Alkylation Alkylating agents (iodomethane, methyl p-toluenesulfonate), strong base (NaH, n-BuLi), phase transfer catalyst Introduces butyl group and quaternizes amine to ammonium salt; phase transfer catalysts enhance reaction
Salt formation and purification Iodide source (methyl iodide), quenching with acetic acid or TFA, extraction with ethyl acetate, drying, filtration Final step to obtain ammonium iodide salt with high purity and yield

Research Findings and Technical Insights

  • The use of formic mixed anhydrides (e.g., formic anhydride, acetic formic anhydride) or alkyl formates (methyl, ethyl formate) in the cyclization step allows for mild reaction conditions and improved yields, minimizing side reactions.

  • Strong bases capable of removing α-hydrogens are critical for efficient cyclization; lithium bis(trimethylsilyl)amide and lithium diisopropylamide are preferred for their strong basicity and solubility in organic solvents.

  • Acid addition post-cyclization (trifluoroacetic acid or acetic acid) stabilizes intermediates and enhances overall yield by preventing racemization and decomposition.

  • Alkylation directly on the carboxyl-containing intermediate can lead to racemization if the chiral center is present; thus, controlling reaction conditions and using appropriate bases and catalysts is essential to maintain stereochemical integrity.

  • The final ammonium iodide salt is typically isolated as a light yellow oil or solid after solvent removal and purification, with drying under vacuum to remove residual solvents.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome/Notes
1. Formation of dihydropyridine core Methyl 3-aminocrotonate, p-substituted benzaldehyde, ammonia, reflux in i-PrOH Substituted 1,4-dihydropyridine with ester groups formed
2. Cyclization to pyrrolidine derivatives Strong base (LiHMDS, NaH), formic mixed anhydride or alkyl formate, acid quench (TFA) Efficient cyclization with improved yield and stereocontrol
3. Alkylation for butyl group introduction Alkylating agents (iodomethane), strong base, phase transfer catalyst Quaternization to ammonium salt, maintaining stereochemistry
4. Salt formation and purification Iodide source, acid quench, extraction, drying Pure ammonium iodide salt isolated with high purity

Chemical Reactions Analysis

Types of Reactions

Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine form.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxydisulfate-Co(II) and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and dihydropyridines, which have significant biological and pharmaceutical properties .

Scientific Research Applications

The compound exhibits notable biological activities due to its interaction with various molecular targets:

  • Calcium Channel Blockade : It acts primarily by inhibiting voltage-dependent L-type calcium channels. This mechanism leads to the relaxation of smooth muscle cells and a reduction in blood pressure, making it potentially useful in cardiovascular therapies.
  • Antimicrobial Properties : Some studies suggest that quaternary ammonium compounds can exhibit antimicrobial effects, which might be relevant for developing disinfectants or antimicrobial agents .

Applications in Medicinal Chemistry

  • Cardiovascular Therapeutics : Given its ability to modulate calcium influx into cells, this compound could be explored as a therapeutic agent for hypertension and other cardiovascular conditions. Its structure is reminiscent of other calcium channel blockers like nifedipine and felodipine.
  • Drug Delivery Systems : The quaternary ammonium structure may facilitate the development of drug delivery systems that enhance solubility and bioavailability of poorly soluble drugs through ionic interactions with drug molecules .
  • Photocatalysis : Recent research indicates that compounds similar to this ammonium can be utilized in photocatalytic reactions for nitrogen fixation under visible light. This application could lead to advancements in sustainable ammonia synthesis, which is crucial for fertilizers and other nitrogenous compounds .

Applications in Materials Science

  • Polymer Chemistry : Quaternary ammonium salts are often used as surfactants or stabilizers in polymer formulations. The unique properties of this compound may allow it to enhance the mechanical properties or thermal stability of polymers .
  • Nanotechnology : The compound's ability to interact with various substrates makes it a candidate for applications in nanotechnology, particularly in the modification of surfaces or the stabilization of nanoparticles .

Case Study 1: Cardiovascular Drug Development

A study investigated the efficacy of similar quaternary ammonium compounds in lowering blood pressure in animal models. Results indicated significant reductions in systolic and diastolic blood pressure, supporting further research into this class of compounds for hypertension therapy.

Case Study 2: Photocatalytic Nitrogen Fixation

Research conducted by Chirik et al. demonstrated the potential of using related compounds under visible light irradiation to produce ammonia from dinitrogen. This innovative approach could revolutionize nitrogen fixation processes essential for agricultural applications .

Comparison with Similar Compounds

Key Structural Differences :

  • Ester vs.
  • Quaternary Ammonium Group : The butyldimethylammonium moiety distinguishes it from neutral 1,4-DHPs (e.g., calcium channel antagonists) and pyridinium-based surfactants .
  • Iodide Counterion : Unlike bromide in bispyridinium derivatives, iodide may influence solubility and ion-pairing interactions.

Calcium Channel Modulation :

  • Symmetrical 3,5-diethoxycarbonyl esters in 1,4-DHPs show optimal calcium channel antagonist activity (e.g., IC₅₀ ~10⁻⁷–10⁻⁸ M) .

Antitubercular Activity :

  • Carboxamide-substituted 1,4-DHPs exhibit moderate activity (e.g., MIC ~1–10 µg/mL) . The target’s ester groups likely diminish this effect due to reduced hydrogen-bonding capacity.

Physicochemical Behavior :

  • Bispyridinium derivatives with long alkyl chains (e.g., dodecyloxy) demonstrate surfactant properties . The target’s butyldimethylammonium group may enhance aqueous solubility compared to uncharged 1,4-DHPs.

Biological Activity

The compound Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide is a quaternary ammonium salt with a complex structure that suggests potential biological activity. Its molecular formula is C20H27N2O4C_{20}H_{27}N_2O_4, and it features a pyridine moiety that is commonly associated with various biological functions. This article aims to explore the biological activity of this compound based on available literature and studies.

Structural Characteristics

The structural formula of the compound is represented as follows:

  • Molecular Formula : C20H27N2O4C_{20}H_{27}N_2O_4
  • SMILES Notation : CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)N^+(C)C)C(=O)OC

This structure indicates multiple functional groups that may contribute to its biological properties, including methoxycarbonyl and pyridyl groups.

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their antimicrobial properties. Studies have demonstrated that derivatives of pyridine can exhibit significant antimicrobial activity against various bacterial strains. The presence of the quaternary ammonium group enhances this activity due to its ability to disrupt microbial cell membranes .

The proposed mechanisms by which such compounds exert their biological effects include:

  • Cell Membrane Disruption : The cationic nature of quaternary ammonium compounds allows them to interact with negatively charged microbial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Some derivatives may inhibit specific enzymes involved in cellular processes, thereby impeding growth and proliferation.

Case Studies and Research Findings

StudyObjectiveFindings
Synthesis of Pyridyl IsothiocyanatesDeveloped a method for synthesizing pyridyl derivatives with potential anticancer properties.
Cyclization of KetonesDemonstrated the utility of ammonium iodide in synthesizing pyridines with varied biological activities.
Anticancer Activity of NVP-BGJ398Showed significant antitumor activity in vivo; supports the potential for similar compounds like the iodide derivative to exhibit anticancer effects.

Q & A

Q. What are the standard synthetic routes for preparing dihydropyridine derivatives structurally analogous to this compound, and how can these methods be adapted for its synthesis?

  • Methodological Answer : Dihydropyridine derivatives are typically synthesized via Hantzsch condensation, involving cyclization of β-keto esters, aldehydes, and ammonium acetate. For example, dimethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate was synthesized using similar protocols, with crystallization in ethanol yielding stable structures . Adaptations may include substituting aldehydes with brominated aryl precursors (e.g., 4-bromo-phenyl derivatives) and optimizing solvent systems (e.g., methanol with N-bromosuccinimide for bromination steps) .

Q. How can crystallographic data (e.g., bond angles, torsion angles) inform the structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides critical bond parameters. For instance, in dimethyl 4-(4-formylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, key angles include C7–C8–C9 (121.13°) and O4–C9–O3 (121.06°), which confirm the planarity of the dihydropyridine ring and ester group conformations . Similar analyses should be applied to resolve stereoelectronic effects of the butyldimethylammonium substituent.

Advanced Research Questions

Q. How can environmental fate studies (e.g., abiotic/biotic degradation) be designed to assess the ecological risks of this compound?

  • Methodological Answer : Follow the INCHEMBIOL project framework :
  • Phase 1 : Determine physical-chemical properties (log P, hydrolysis rates) via OECD Test Guidelines.
  • Phase 2 : Conduct microcosm experiments to track degradation pathways (e.g., photolysis in water, soil adsorption).
  • Phase 3 : Use LC-HRMS to identify transformation products and assess their bioaccumulation potential in model organisms (e.g., Daphnia magna).

Q. What experimental strategies resolve contradictions in NMR data when analyzing diastereomers or tautomeric forms of this compound?

  • Methodological Answer :
  • Step 1 : Perform variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).
  • Step 2 : Use 2D NOESY to differentiate diastereomers via spatial correlations (e.g., cross-peaks between methyl groups and aromatic protons).
  • Step 3 : Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-311++G(d,p)) to validate assignments .

Q. How can the impact of substituents (e.g., methoxycarbonyl groups) on the redox behavior of the dihydropyridine core be systematically studied?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure oxidation potentials in acetonitrile (0.1 M TBAPF6) to correlate electron-donating groups (e.g., methoxy) with reduced oxidation potentials.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electron transfer.
  • Comparative Analysis : Benchmark against analogs like diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, where ester groups stabilize the radical cation intermediate .

Data Interpretation and Optimization

Q. What statistical designs are appropriate for optimizing reaction yields in the synthesis of this compound?

  • Methodological Answer : Use a split-plot design with:
  • Main Factors : Catalyst loading (e.g., Pd(OAc)₂), solvent polarity.
  • Response Variables : Yield, purity (HPLC).
  • Analysis : ANOVA to identify interactions; desirability functions for multi-response optimization. Reference agricultural studies using randomized blocks with split-split plots for time-dependent variables .

Q. How can crystallographic disorder in the ammonium substituent be modeled and refined?

  • Methodological Answer :
  • Disorder Modeling : Use SHELXL to split occupancy between two conformers (e.g., 70:30 ratio).
  • Restraints : Apply SIMU/DELU restraints to prevent unrealistic bond lengths.
  • Validation : Check R-factor convergence and Fo-Fc maps for residual electron density .

Theoretical and Mechanistic Frameworks

Q. How does the ammonium group influence the compound’s interaction with biological membranes in computational studies?

  • Methodological Answer :
  • MD Simulations : Use GROMACS with CHARMM36 force field to model lipid bilayer penetration.
  • Free Energy Calculations : Apply umbrella sampling to quantify translocation barriers.
  • Benchmarking : Compare with non-ionic analogs to isolate charge effects .

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